PQR620 -

PQR620

Catalog Number: EVT-1492131
CAS Number:
Molecular Formula: C21H25F2N7O2
Molecular Weight: 445.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PRQ620 is a highly potent and selective mTORC1/2 inhibitor, shows anti-tumor effects in vitro and in vivo.  target: mTORC1/2  IC 50: 0.2 μM and 0.1 μM.  In vitro: In A2058 melanoma cells PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50values of 0.2 μM and 0.1 μM, respectively. PQR620 demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10log(IC50) of 2.86 (nM), induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays. showed excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels.  In vivo: PQR620 result in good oral bioavailability and excellent brain penetration.  ,
Synthesis Analysis

Methods

The synthesis of PQR620 follows a scalable and efficient protocol that allows for large-scale production. The process begins with the preparation of 4-(difluoromethyl)pyridin-2-amine through a multi-step reaction involving difluorocarbene insertion techniques. This method is advantageous due to its high yield and practicality for industrial applications .

Technical Details

The synthesis typically involves several steps:

  1. Formation of the Pyridine Ring: This step includes cyclization reactions that can occur in aqueous media, optimizing conditions to enhance yield.
  2. Purification: After synthesis, the compound is purified using techniques such as silica gel filtration or Buchner filtration to isolate the desired product effectively .
  3. Scale-Up: The methodology has been adapted for larger scales, allowing for the production of PQR620 in quantities suitable for preclinical studies and potential clinical applications .
Molecular Structure Analysis

PQR620 features a distinct molecular structure characterized by its 1,3,5-triazine core linked to a pyridine moiety with a difluoromethyl substituent. The structural formula can be represented as follows:

C12H14F2N4\text{C}_{12}\text{H}_{14}\text{F}_2\text{N}_4

Data

  • Molecular Weight: Approximately 270.26 g/mol
  • Chemical Formula: C₁₂H₁₄F₂N₄
  • Structural Features: The presence of the difluoromethyl group significantly contributes to its biological activity by enhancing binding affinity to the mTOR kinase .
Chemical Reactions Analysis

PQR620 undergoes various chemical reactions, primarily focusing on its interaction with mTOR complexes. The compound acts by binding to the active site of mTOR, inhibiting its kinase activity.

Reactions

  • Inhibition Mechanism: PQR620 inhibits the phosphorylation of downstream targets involved in cell growth and metabolism, effectively blocking mTOR signaling pathways.
  • Stability: The compound exhibits stability under physiological conditions, making it suitable for in vivo applications .
Mechanism of Action

PQR620 functions primarily as an allosteric inhibitor of mTORC1 and mTORC2. By binding to these complexes, it disrupts their activity, leading to decreased protein synthesis and cell proliferation.

Process

  1. Binding: PQR620 binds selectively to the ATP-binding site of mTOR.
  2. Inhibition: This binding prevents substrate phosphorylation, which is essential for mTOR's role in cellular processes such as growth and metabolism.
  3. Outcome: The inhibition results in reduced cell proliferation and survival, particularly in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: PQR620 is typically a solid at room temperature.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: PQR620 is stable under standard laboratory conditions but should be stored away from light and moisture.
  • Reactivity: The difluoromethyl group contributes to its reactivity profile, allowing for specific interactions with biological targets .
Applications

PQR620 has shown promise in various scientific applications:

  • Cancer Treatment: As an mTOR inhibitor, it is being investigated for its efficacy against non-small cell lung cancer and other malignancies.
  • Neurodegenerative Diseases: Research indicates potential benefits in treating conditions like epilepsy due to its ability to cross the blood-brain barrier .
  • Research Tool: PQR620 serves as a valuable tool for studying mTOR signaling pathways in cellular biology.
Introduction to PQR620: Pharmacological Profile and Therapeutic Potential

Structural and Chemical Characterization of PQR620

PQR620 features a complex bicyclic structure with strategically integrated heteroatoms that confer both target specificity and favorable pharmacokinetic properties. Key structural elements include:

  • Core Scaffold: A 1,3,5-triazine central ring serving as a kinase-binding motif [6] [10].
  • Chiral Bicyclic Systems: Two oxo-azabicyclo moieties (morpholino substitutions) that enhance blood-brain barrier penetration and influence three-dimensional binding geometry [6] [8].
  • Difluoromethylphenyl Group: Positioned adjacent to the triazine core, this hydrophobic moiety contributes to target affinity and metabolic stability [6] [10].

  • Table 1: Physicochemical and Structural Properties of PQR620

    PropertyValue
    Molecular FormulaC₂₁H₂₅F₂N₇O₂
    Molecular Weight445.47 g/mol
    Hydrogen Bond Acceptors9
    Hydrogen Bond Donors1
    Rotatable Bonds4
    Topological Polar Surface Area102.52 Ų
    XLogP2.66
    Solubility in DMSO6.4 mg/mL (14.37 mM) [3] [10]

The compound’s low number of rotatable bonds (4) and moderate lipophilicity (XLogP 2.66) comply with Lipinski’s rule of five (0 violations), predicting favorable oral bioavailability [6] [8]. The topological polar surface area (>100 Ų) typically impedes blood-brain barrier penetration, yet the oxo-azabicyclo moieties counterintuitively enable exceptional CNS penetration—a key design achievement [4] [10].

Mechanism of Action: Dual mTORC1/2 Inhibition

PQR620 functions as a catalytic ATP-competitive inhibitor binding directly to the kinase domain of mTOR, distinct from allosteric inhibitors like rapamycin (which target FKBP12) [2] [4]. This mechanism enables:

  • Simultaneous inhibition of mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), disrupting multiple feedback loops in the pathway [2] [9].
  • High binding affinity with a dissociation constant (Kd) of 0.3 nM for mTOR kinase, demonstrating >3,000-fold selectivity over class I PI3K isoforms [2] [3].
  • Downstream signaling blockade: In cellular models (e.g., A2058 melanoma cells), PQR620 inhibits phosphorylation of key effectors:
  • AKT (pSer473; IC₅₀ = 0.2 μM; mTORC2-dependent)
  • Ribosomal protein S6 (pSer235/236; IC₅₀ = 0.1 μM; mTORC1-dependent) [3] [10].

  • Table 2: Enzymatic and Cellular Inhibition Profile of PQR620

    Target/ActivityIC₅₀/KdBiological Context
    mTOR kinase binding0.3 nMEnzymatic assay
    PI3Kα selectivity margin>1,000-foldKinase panel screening
    p-AKT (Ser473) suppression0.2 μMA2058 melanoma cells
    p-S6 (Ser235/236) suppression0.1 μMA2058 melanoma cells
    Lymphoma cell growth (IC₅₀)250 nM (median)44 cancer cell line panel [3] [5] [9]

Unlike rapalogs, which partially inhibit mTORC1 and induce compensatory AKT activation via mTORC2, PQR620’s dual-complex inhibition prevents this escape mechanism, resulting in more comprehensive pathway suppression [2] [4] [9].

Key Pharmacological Targets: PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR cascade regulates critical cellular processes including proliferation, metabolism, and survival. Dysregulation of this pathway is implicated in epilepsy, neurodegenerative diseases, and cancer [2] [4] [9]. PQR620 modulates this pathway through:

  • Central kinase blockade: By inhibiting mTOR’s catalytic activity, PQR620 suppresses both mTORC1-mediated (S6K, 4E-BP1) and mTORC2-mediated (AKT) signaling nodes. This dual action reduces protein synthesis and cell growth while promoting apoptosis in malignant cells [2] [9].
  • Blood-brain barrier penetration: With a brain-to-plasma ratio of ~1.6, PQR620 achieves pharmacologically relevant concentrations in the CNS. This contrasts sharply with rapamycin (brain:plasma = 0.0057) and everolimus (0.016), enabling efficacy in neurological models [4].
  • Therapeutic applications:
  • Epilepsy: In chronic epileptic mice, PQR620 significantly increased seizure threshold (maximal electroshock model), with superior efficacy in epileptic versus non-epileptic animals—matching levetiracetam’s effect [4]. Hippocampal phospho-S6 suppression confirmed target engagement [2] [4].
  • Oncology: In 44 lymphoma cell lines, PQR620 exhibited cytostatic activity (median IC₅₀ = 250 nM), with greater potency in B-cell malignancies (IC₅₀ = 250 nM) versus T-cell tumors (IC₅₀ = 450 nM). TP53 wild-type DLBCL lines showed enhanced sensitivity (IC₅₀ = 136 nM) [5] [9]. Synergy with BCL2 inhibitors (e.g., venetoclax) eradicated xenografts in SU-DHL-6 lymphoma models [5] [7] [9].

The compound’s tissue-agnostic target engagement—evidenced by S6/AKT phosphorylation suppression in both neural and lymphoid tissues—supports its therapeutic versatility across oncology and neurology [4] [5] [9].

  • Table 3: Key Therapeutic Indications and Biomarker Evidence
    Disease ContextModel SystemKey Biomarker ResponseFunctional Outcome
    Chronic epilepsyPilocarpine-treated mice↓ pS6 in hippocampus↑ Seizure threshold
    Diffuse large B-cell lymphomaSU-DHL-6 xenografts↓ p-4E-BP1, ↓ p-AKT (Ser473)Tumor volume reduction (50%)
    Tuberous sclerosis complexmTOR hyperactivity modelsDual mTORC1/2 suppressionPotential for seizure control [2] [4] [5]

Properties

Product Name

PQR620

Molecular Formula

C21H25F2N7O2

Molecular Weight

445.47

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.